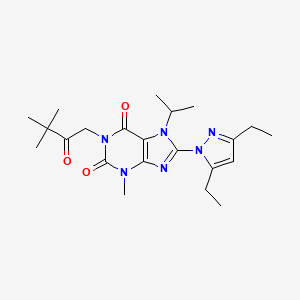![molecular formula C13H10Cl2N2O4S B2400929 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 732272-32-1](/img/structure/B2400929.png)
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a molecular weight of 361.2 g/mol . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with dichloro and sulfamoyl groups, as well as a pyridin-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent introduction of the dichloro and sulfamoyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: This compound shares the dichloro-substituted benzoic acid core but lacks the sulfamoyl and pyridin-2-ylmethyl groups.
5-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid: This compound contains the sulfamoyl and pyridin-2-ylmethyl groups but lacks the dichloro substitution.
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound includes the dichloro and sulfamoyl groups but lacks the pyridin-2-ylmethyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGHQFUUHUXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)
![2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2400848.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2400849.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)


![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)

